molecular formula C10H13NOS B2777407 Piperidin-1-yl(thiophen-3-yl)methanone CAS No. 862463-82-9

Piperidin-1-yl(thiophen-3-yl)methanone

Cat. No.: B2777407
CAS No.: 862463-82-9
M. Wt: 195.28
InChI Key: QJPQSCIOXQVQGZ-UHFFFAOYSA-N
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Description

Piperidin-1-yl(thiophen-3-yl)methanone is a heterocyclic compound that features a piperidine ring and a thiophene ring connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(thiophen-3-yl)methanone typically involves the reaction of piperidine with thiophene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Piperidin-1-yl(thiophen-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl(thiophen-2-yl)methanone
  • Piperidin-1-yl(thiophen-4-yl)methanone
  • Piperidin-1-yl(furan-3-yl)methanone

Uniqueness

Piperidin-1-yl(thiophen-3-yl)methanone is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

piperidin-1-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPQSCIOXQVQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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